(Z)-4-(azepan-1-ylsulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H25N3O5S3 and its molecular weight is 507.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been tested in organic field-effect transistors (ofets), suggesting potential applications in organic electronics .
Mode of Action
Related compounds have been shown to undergo e to z isomerization of a c–c double bond upon the irradiation of visible light, followed by cyclization/rearomatization to generate a transient intermediate, which is then trapped by the nucleophile and cyclized to produce the final product .
Biochemical Pathways
Related compounds have been shown to affect the forward/backward steps of motor protein kinesin-1 .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Related compounds have been shown to exhibit photophysical phenomena in different solvents .
Action Environment
The action environment of this compound can be influenced by various factors, including solvent polarity. For instance, the excited state intramolecular proton transfer (ESIPT) reaction of related compounds is gradually inhibited by increasing solvent polarity .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S3/c1-24-19-12-11-18(32(2,27)28)15-20(19)31-22(24)23-21(26)16-7-9-17(10-8-16)33(29,30)25-13-5-3-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFMHYNOEKJXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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